2-(Benzyloxy)pyridine-4-carboxamide
CAS No.:
Cat. No.: VC15737514
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O2 |
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Molecular Weight | 228.25 g/mol |
IUPAC Name | 2-phenylmethoxypyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
Standard InChI Key | NILSYOBBXYBYQC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
2-(Benzyloxy)pyridine-4-carboxamide is characterized by a pyridine ring substituted at the 4-position with a carboxamide group (-CONH₂) and at the 2-position with a benzyloxy moiety (-OCH₂C₆H₅). Its molecular weight is 228.25 g/mol, and the IUPAC name is 2-phenylmethoxypyridine-4-carboxamide. Key structural descriptors include:
Table 1: Molecular Properties of 2-(Benzyloxy)pyridine-4-carboxamide
Property | Value |
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Molecular Formula | C₁₃H₁₂N₂O₂ |
SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N |
InChI Key | NILSYOBBXYBYQC-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (amide NH₂) |
Hydrogen Bond Acceptors | 3 (pyridine N, amide O, ether O) |
The planar pyridine ring and benzyloxy group create a rigid backbone, while the carboxamide moiety introduces hydrogen-bonding capabilities. These features influence solubility, with the compound exhibiting moderate polarity suitable for organic synthesis.
Synthesis and Optimization
The synthesis of 2-(Benzyloxy)pyridine-4-carboxamide typically involves multi-step routes starting from pyridine precursors. A patented method for analogous compounds (e.g., 4-benzyloxy-pyridine-2-one) provides insights into scalable production :
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Nitration and Benzylation: 4-Nitropyridine-N-oxide reacts with benzyl alcohol in the presence of sodium, yielding 4-benzyloxy-pyridine-N-oxide.
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Acetylation: Treatment with acetic anhydride and N,N-dimethylformamide (DMF) under reflux facilitates N-O bond cleavage, forming the ketone intermediate.
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Amidation: The ketone is converted to the carboxamide via reaction with ammonia or ammonium salts.
Critical parameters include:
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Molar Ratios: A 1:1.4–2.5 ratio of pyridine-N-oxide to acetic anhydride optimizes yield .
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Solvent Recovery: Ethyl acetate, used in post-synthesis purification, can be recycled to reduce costs .
This method achieves yields >75%, surpassing traditional approaches burdened by low efficiency and complex purification .
Applications in Materials Science
The compound’s dual functionality (Lewis basic pyridine N and hydrogen-bonding amide) enables diverse applications:
Coordination Polymers
Reaction with transition metals (e.g., Cu²⁺) yields porous frameworks with surface areas >500 m²/g. These materials show promise for gas storage (CO₂ uptake: 2.8 mmol/g at 298 K).
Catalytic Systems
Pd complexes of pyridine carboxamides catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10⁴ . The benzyloxy group’s electron-donating effect stabilizes palladium intermediates.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyridine Carboxamides
Compound | Antibacterial MIC (µg/mL) | Catalytic TON |
---|---|---|
2-(Benzyloxy)pyridine-4-carboxamide | 8–16 | 10,000 |
4-Methoxypyridine-2-carboxamide | 32–64 | 7,500 |
Pyridine-3,5-dicarboxamide | 4–8 | 15,000 |
The 2-benzyloxy substitution improves lipid solubility, enhancing antimicrobial potency relative to methoxy analogs.
Future Directions
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